2,4-dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-8-9-18(15(2)12-14)25(22,23)20-11-10-17-13-24-19(21-17)16-6-4-3-5-7-16/h3-9,12-13,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNDJAWCRKATNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the phenylthiazole derivative is reacted with an appropriate sulfonyl chloride, such as 2,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step forms the sulfonamide linkage. The final product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzyme active sites or receptor binding pockets, altering their activity. The sulfonamide group is known to mimic natural substrates of certain enzymes, leading to inhibition. Molecular targets include enzymes involved in metabolic pathways and receptors in signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Core Structure : Benzenesulfonamide with a methyl group at position 4.
- Heterocycle : Oxazole (oxygen and nitrogen) at the sulfamoylphenyl group.
- Key Differences : Replacement of thiazole with oxazole reduces sulfur-mediated interactions. The oxazole’s lower lipophilicity may decrease membrane permeability compared to thiazole-containing analogs.
- Activity : Synthesized for antimicrobial testing, highlighting sulfonamide derivatives’ role in targeting microbial enzymes .
4-(2-(Substituted-thio)-4-Oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide ()
- Core Structure: Benzenesulfonamide with an ethyl linker to a quinazolinone ring.
- Heterocycle: Quinazolinone (two nitrogen atoms), known for planar aromaticity and binding to enzyme active sites.
- Key Differences: The quinazolinone moiety introduces hydrogen-bonding sites and enhances affinity for carbonic anhydrase (CA) isoforms (hCA I, II, IX, XII). The thioether substituents modulate lipophilicity and isoform selectivity .
Compound 15d ()
- Core Structure: Benzenesulfonamide with a methyl group and a p-tolyl hydrazono-substituted thiazole.
- Key Differences: The hydrazono group may enhance coordination with metal ions in enzyme active sites, a feature absent in the target compound.
Computational Tools :
- SHELX () : Used for crystallographic refinement, critical for confirming substituent positions and molecular conformations .
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky hydrophobic substituents (e.g., phenylthiazole) may reduce it.
- Metabolic Stability : Ethyl linkers are less prone to oxidative metabolism than methylene bridges, suggesting longer half-lives for the target compound.
Biological Activity
2,4-Dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that features a thiazole ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 2,4-dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2,4-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
| Molecular Formula | C19H20N2O2S2 |
| CAS Number | 863511-66-4 |
This compound combines a thiazole moiety with a sulfonamide group, which is known for its biological activity. The presence of the thiazole ring enhances its potential as an enzyme inhibitor or receptor modulator.
The biological activity of 2,4-dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological macromolecules. The thiazole ring can bind to enzyme active sites or receptor binding pockets, while the sulfonamide group mimics natural substrates of certain enzymes, leading to inhibition. Potential molecular targets include:
- Enzymes involved in metabolic pathways
- Receptors in signal transduction pathways
Antibacterial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance:
- A study demonstrated that derivatives similar to 2,4-dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was as low as 3.9 μg/mL against Staphylococcus aureus .
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 3.9 |
| Compound B | E. coli | 7.5 |
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies have revealed that certain derivatives can inhibit cancer cell proliferation effectively:
- Compounds derived from thiazole exhibited IC50 values below 10 µg/mL against various cancer cell lines . This suggests that modifications in the structure can enhance cytotoxic effects.
Case Studies
- Anticonvulsant Activity : A related study on thiazole derivatives indicated significant anticonvulsant properties, suggesting that structural modifications could lead to enhanced therapeutic profiles .
- Antioxidant Properties : Some derivatives demonstrated antioxidant activity alongside antimicrobial effects, indicating a multifaceted mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves coupling a benzenesulfonamide derivative with a thiazole-containing intermediate. Key steps include:
-
Sulfonylation : Reacting 2,4-dimethylbenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine in dichloromethane under basic conditions (e.g., triethylamine) .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
-
Critical Parameters : Temperature (0–5°C for sulfonylation), stoichiometric ratios (1:1.2 sulfonyl chloride:amine), and solvent polarity to minimize byproducts .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DCM, Et₃N, 0°C | 70–75 | 90% (pre-purification) |
| Purification | Ethyl acetate/hexane (3:7) | 65 | 98% |
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide NH (~10.5 ppm), thiazole protons (6.8–7.5 ppm), and methyl groups (2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in sulfonamides .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In Vitro Screening :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram− bacteria) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition at 10–100 µM) .
- Cytotoxicity : MTT assay (IC₅₀ in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Derivatization : Modify the phenylthiazole (e.g., halogenation) or sulfonamide (e.g., alkylation) moieties .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with targets like carbonic anhydrase IX .
- Data-Driven SAR : Correlate logP (HPLC-measured) with cytotoxicity to optimize bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity .
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HT-29) to identify tissue-specific effects .
- Mechanistic Follow-Up : Western blotting (e.g., apoptosis markers like caspase-3) to confirm observed cytotoxicity .
Q. How can synthetic byproducts or impurities impact pharmacological interpretations?
- Methodological Answer :
-
Byproduct Identification : LC-MS/MS to detect trace impurities (e.g., unreacted sulfonyl chloride or dimerization products) .
-
Bioactivity Controls : Test impurities in parallel (10–100 µM) to exclude false-positive results .
- Example Data :
| Impurity | Concentration (ppm) | Effect on IC₅₀ (HeLa) |
|---|---|---|
| Dimer | 500 | IC₅₀ increases by 40% |
| Residual solvent (DMF) | 300 | No significant change |
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment .
Methodological Considerations
- Contradiction Management : Discrepancies in enzyme inhibition data may arise from assay pH (e.g., carbonic anhydrase assays at pH 6.8 vs. 7.4) .
- Scale-Up Challenges : Pilot-scale synthesis often reduces yields due to inefficient heat transfer; microwave-assisted synthesis may mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
